molecular formula C7H8F2N2 B6260798 N-(2,2-difluoroethyl)pyridin-3-amine CAS No. 1800112-14-4

N-(2,2-difluoroethyl)pyridin-3-amine

Cat. No.: B6260798
CAS No.: 1800112-14-4
M. Wt: 158.15 g/mol
InChI Key: JCRZUJFKLUOXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluoroethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2 It is characterized by the presence of a pyridine ring substituted with an amine group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with 2,2-difluoroethyl halides under appropriate conditions. One common method is the nucleophilic substitution reaction where pyridin-3-amine reacts with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are common.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Compounds with modified difluoroethyl groups.

    Substitution: Derivatives with various substituents on the amine group.

Scientific Research Applications

N-(2,2-difluoroethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoroethyl)pyridin-3-amine
  • N-(2,2,2-trifluoroethyl)pyridin-3-amine
  • N-(2-chloroethyl)pyridin-3-amine

Uniqueness

N-(2,2-difluoroethyl)pyridin-3-amine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

1800112-14-4

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

N-(2,2-difluoroethyl)pyridin-3-amine

InChI

InChI=1S/C7H8F2N2/c8-7(9)5-11-6-2-1-3-10-4-6/h1-4,7,11H,5H2

InChI Key

JCRZUJFKLUOXSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.